N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-8-15-9-13(6-7-16(15)21-12)11-20-19(22)18-10-14-4-2-3-5-17(14)23-18/h2-10,21H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXUVLQFJSJYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Approaches to Benzofuran-2-Carboxylic Acid
Benzofuran-2-carboxylic acid is conventionally synthesized via cyclization of 2-hydroxyacetophenone derivatives. For instance, 5-methylbenzofuran-2-carboxylic acid (CAS 10242-09-8) is prepared by treating 2-hydroxy-5-methylacetophenone with ethyl chlorooxalate, followed by alkaline hydrolysis. Alternatively, halogenated variants like 5-bromobenzofuran-2-carboxylic acid (CAS 10242-11-2) employ Ullmann coupling or directed ortho-metalation strategies to introduce substituents.
Modern Catalytic Methods
Recent patents disclose palladium-catalyzed cross-coupling reactions for synthesizing substituted benzofuran carboxylic acids. For example, 5-nitrothiophen-2-yl derivatives are accessed via Suzuki-Miyaura coupling, though these methods remain less prevalent for unsubstituted benzofuran systems.
Preparation of (2-Methyl-1H-Indol-5-Yl)Methanamine
Reductive Amination Pathways
(2-Methyl-1H-indol-5-yl)methanamine is synthesized via reductive amination of 5-nitro-2-methylindole. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C reduces the nitro group to an amine, followed by formylation and subsequent reduction with LiAlH₄ to yield the primary amine.
Cyanide Reduction Strategies
An alternative route involves the reduction of 5-cyano-2-methylindole using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in tetrahydrofuran. This method affords the amine in 65–72% yield, though stoichiometric reductant usage poses scalability challenges.
Amide Bond Formation: Methodological Comparisons
Acyl Chloride-Mediated Coupling
Activation of 1-benzofuran-2-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with (2-methyl-1H-indol-5-yl)methanamine in dichloromethane at 0–5°C. Triethylamine neutralizes HCl byproducts, yielding the target amide in 45–50% purity. Recrystallization from isopropanol/water (95:5) enhances purity to >98%.
Table 1: Acyl Chloride Coupling Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 0–5 | 48 |
| Tetrahydrofuran | DMAP | 25 | 39 |
| Acetonitrile | Pyridine | -10 | 32 |
Coupling Reagent-Assisted Synthesis
Employing 2-chloro-1-methylpyridinium iodide as an activating agent in N-methylpyrrolidone (NMP) enables efficient amide formation. Ethyldiisopropylamine facilitates in-situ generation of the reactive intermediate, with ammonia gas introduced to scavenge side products. This method achieves 55–60% yield, though prolonged reaction times (12–18 hours) are required.
Mixed Anhydride Techniques
Reaction of benzofuran-2-carboxylic acid with isobutyl chloroformate generates a mixed anhydride, which couples with the amine in tetrahydrofuran at −20°C. This approach minimizes racemization and affords 52% yield, albeit with stringent temperature control demands.
Purification and Characterization
Crystallization Protocols
Crude this compound is purified via recrystallization from hot 2-propanol. Slow addition of HCl-saturated 2-propanol induces precipitation of the hydrochloride salt, which is isolated by vacuum filtration (melting point: 277–279°C).
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual starting materials, though this method is less favored industrially due to solvent consumption. Preparative HPLC (C18 column, acetonitrile/water gradient) offers an alternative for high-purity batches.
Mechanistic Insights and Side Reactions
Amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the activated carbonyl. Competing hydrolysis of the acyl chloride or mixed anhydride necessitates anhydrous conditions. Over-alkylation of the indole nitrogen is mitigated by using bulky bases like ethyldiisopropylamine.
Industrial-Scale Considerations
Patent WO2014006637A2 highlights the utility of continuous flow reactors for large-scale synthesis, reducing reaction times to 2–4 hours and improving yields to 68%. Solvent recovery systems and in-line pH monitoring further enhance process sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxamide derivatives: Known for their enzyme inhibitory properties.
Benzofuran derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combined indole and benzofuran structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex organic structure, which plays a significant role in its interaction with biological systems. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is This compound , with the molecular formula . Its structure features an indole moiety linked to a benzofuran carboxamide, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₂ |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 852136-89-1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study evaluating various indole derivatives found that certain compounds, including this one, demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and SiHa (cervical cancer). The IC50 values were observed in the low micromolar range (<10 µM), indicating potent activity against rapidly dividing cells .
Mechanism of Action:
The anticancer effects are believed to be mediated through the induction of autophagy and apoptosis. Mechanistic studies revealed that treatment with this compound led to the conversion of LC3I to LC3II, a marker of autophagy, and downregulation of p62, suggesting enhanced degradation of cellular components .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer progression and viral replication. The dual inhibition mechanism may involve binding interactions with active sites on target enzymes, thereby modulating their activity .
Case Studies and Research Findings
- Cytotoxicity Evaluation:
- Mechanistic Insights:
-
Synthetic Pathways:
- The synthesis of this compound typically involves several steps, including the formation of the indole and benzofuran moieties followed by amide bond formation. This synthetic versatility allows for modifications that could enhance biological activity or selectivity against specific targets .
Q & A
Basic Research Questions
Q. How can the synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-1-benzofuran-2-carboxamide be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux vs. room temperature), reaction time, and stoichiometric ratios of intermediates. Use coupling agents like carbodiimides to facilitate amide bond formation, as demonstrated in analogous indole-benzofuran hybrids . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity, as seen in related carboxamide syntheses .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Employ ¹H/¹³C NMR spectroscopy to verify indole and benzofuran ring systems, focusing on characteristic shifts (e.g., indole NH ~10 ppm, benzofuran carbonyl ~160 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation, as applied to structurally similar compounds .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to indole/benzofuran hybrids, such as kinase inhibition (e.g., Bcl-2/Mcl-1 for anticancer activity) or GPCR modulation. Use cell viability assays (MTT/XTT) and enzyme-linked immunosorbent assays (ELISA) to quantify effects, following protocols from studies on analogous derivatives .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?
- Methodological Answer : Systematically modify substituents on the indole (e.g., 2-methyl group) and benzofuran (e.g., methoxy or halogen additions) to assess impacts on target binding. Compare IC₅₀ values across derivatives, as done for N-(benzoylphenyl) indole carboxamides with varying substituents . Use molecular docking to predict interactions with targets like Bcl-2 .
Q. How can computational modeling improve the prediction of this compound’s reactivity and metabolic stability?
- Methodological Answer : Apply density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the benzofuran and indole moieties. Use software like Gaussian or Schrödinger Suite to simulate metabolic pathways (e.g., cytochrome P450-mediated oxidation). ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, can optimize synthetic routes .
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Investigate pharmacokinetic factors such as bioavailability and plasma protein binding using HPLC-MS. Adjust formulation (e.g., nanoencapsulation) to improve solubility, as demonstrated for hydrophobic benzofuran derivatives . Validate in vivo efficacy in rodent models of disease, ensuring dose regimens align with in vitro IC₅₀ values .
Q. What experimental approaches are effective for identifying metabolic byproducts or degradation products?
- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to fragment and identify metabolites. Compare retention times and fragmentation patterns with synthetic standards. For stability studies, expose the compound to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via UV-HPLC .
Q. How can researchers mitigate challenges in multistep synthesis, such as low intermediate stability?
- Methodological Answer : Protect reactive functional groups (e.g., indole NH with Boc groups) during early steps. Optimize reaction sequences to minimize air/moisture-sensitive intermediates, as shown in multistep syntheses of N-(benzofuran) carboxamides . Use inline IR spectroscopy to monitor reaction progress in real time .
Critical Considerations
- Data Contradictions : Conflicting bioactivity results may arise from assay conditions (e.g., cell line specificity) or impurities. Always cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Advanced Purification : For scale-up, transition from column chromatography to preparative HPLC or recrystallization (e.g., CHCl₃/hexane) to maintain reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
